molecular formula C13H12N4S B14908633 n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine

n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14908633
M. Wt: 256.33 g/mol
InChI Key: XUPWSKRRCGQWER-UHFFFAOYSA-N
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Description

n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a pyridine ring through an ethylamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It is often used in assays to investigate its interactions with various biological targets .

Medicine: In medicine, this compound is being explored for its therapeutic potential. It has demonstrated activity against certain types of cancer cells and is being studied as a potential anticancer agent .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4S/c1-2-10(8-14-5-1)3-6-15-12-11-4-7-18-13(11)17-9-16-12/h1-2,4-5,7-9H,3,6H2,(H,15,16,17)

InChI Key

XUPWSKRRCGQWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNC2=C3C=CSC3=NC=N2

Origin of Product

United States

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